1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester is an organic compound with the molecular formula C12H14O6. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with 2-hydroxyethyl groups, and one of the benzene ring’s hydrogen atoms is substituted with a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester typically involves the esterification of 5-hydroxyisophthalic acid with ethylene glycol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of quinones.
Reduction: Reduction of the ester groups can yield diols.
Substitution: Substitution reactions can introduce various functional groups onto the benzene ring, depending on the reagents used.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of plasticizers, resins, and coatings.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester involves its interaction with various molecular targets and pathways. For example, in biological systems, the ester groups can be hydrolyzed by esterases to release the corresponding alcohols and acids. The hydroxyl group on the benzene ring can participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: This compound has similar ester groups but with longer alkyl chains.
1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester: This compound has a nitro group instead of a hydroxyl group on the benzene ring.
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: This compound has a different substitution pattern on the benzene ring.
Uniqueness
1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity and potential applications. The hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, while the ester groups make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
74358-98-8 |
---|---|
Molecular Formula |
C12H14O7 |
Molecular Weight |
270.23 g/mol |
IUPAC Name |
bis(2-hydroxyethyl) 5-hydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O7/c13-1-3-18-11(16)8-5-9(7-10(15)6-8)12(17)19-4-2-14/h5-7,13-15H,1-4H2 |
InChI Key |
VEVOEMCDVKSGQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)OCCO)O)C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.